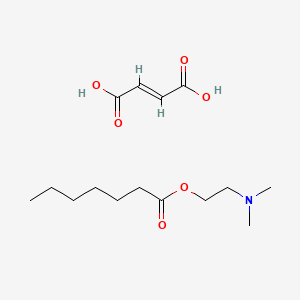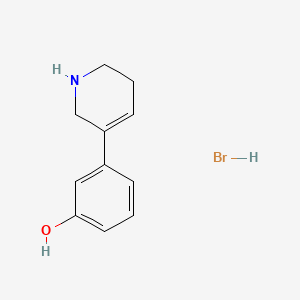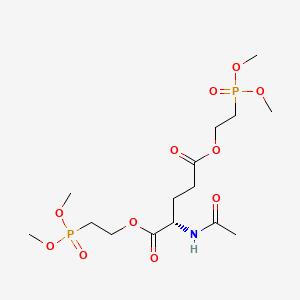
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphinyl group and an acetylated glutamate moiety, making it a subject of study in organic chemistry, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate typically involves multiple steps, starting with the preparation of the phosphinyl group and the acetylation of glutamate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is usually purified through techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the acetyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could result in deacetylated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate involves its interaction with specific molecular targets and pathways. The phosphinyl group may interact with enzymes or receptors, modulating their activity. The acetylated glutamate moiety could influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-(dimethoxyphosphoryl)ethyl) N-acetyl-L-glutamate
- N-acetyl-DL-leucine
- N-acylphenylalanine
Uniqueness
What sets Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate apart from similar compounds is its unique combination of a phosphinyl group and an acetylated glutamate moiety
Eigenschaften
CAS-Nummer |
152819-37-9 |
|---|---|
Molekularformel |
C15H29NO11P2 |
Molekulargewicht |
461.34 g/mol |
IUPAC-Name |
bis(2-dimethoxyphosphorylethyl) (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C15H29NO11P2/c1-12(17)16-13(15(19)27-9-11-29(21,24-4)25-5)6-7-14(18)26-8-10-28(20,22-2)23-3/h13H,6-11H2,1-5H3,(H,16,17)/t13-/m0/s1 |
InChI-Schlüssel |
OPIRRFXIFXCMMM-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC |
Kanonische SMILES |
CC(=O)NC(CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


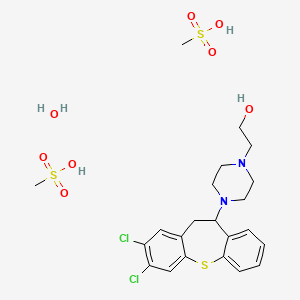
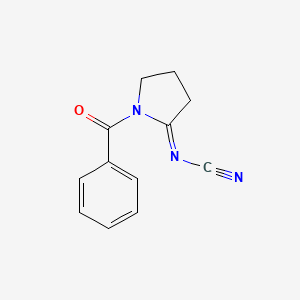

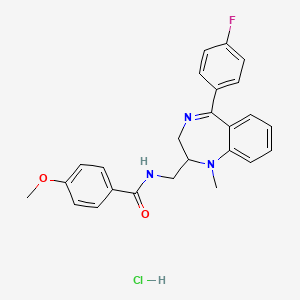
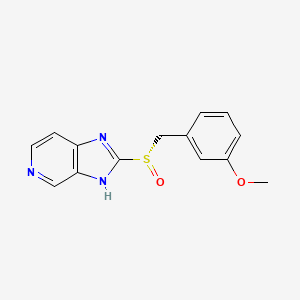
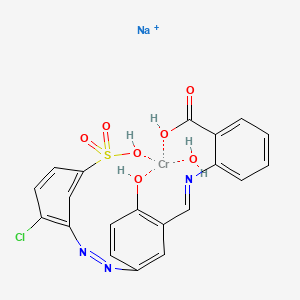
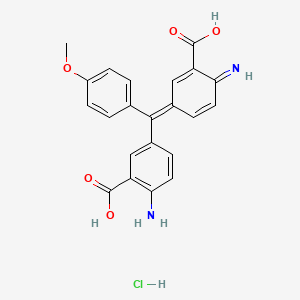
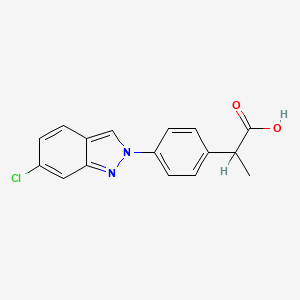
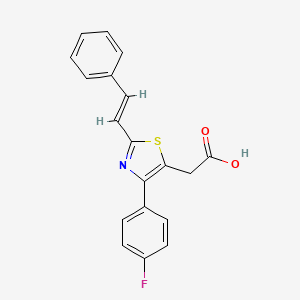
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
